molecular formula C10H15N2NaO8 B3056728 Monosodium ethylenediaminetetraacetate CAS No. 7379-28-4

Monosodium ethylenediaminetetraacetate

Cat. No. B3056728
CAS RN: 7379-28-4
M. Wt: 314.22 g/mol
InChI Key: HLWRUJAIJJEZDL-UHFFFAOYSA-M
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Description

Monosodium ethylenediaminetetraacetate (Na-EDTA) is a water-soluble compound with the chemical formula C<sub>10</sub>H<sub>15</sub>N<sub>2</sub>O<sub>8</sub> . It is derived from ethylenediaminetetraacetic acid (EDTA), which is an aminopolycarboxylic acid. Na-EDTA is widely used in various applications due to its ability to form water-soluble complexes with metal ions, even at neutral pH. It is particularly effective in binding to iron (Fe<sup>2+</sup>/Fe<sup>3+</sup>) and calcium ions (Ca<sup>2+</sup>) .



Synthesis Analysis

The synthesis of EDTA involves several steps, including the condensation of ethylenediamine with chloroacetic acid. The resulting intermediate is then cyclized to form EDTA. Monosodium ethylenediaminetetraacetate is obtained by neutralizing EDTA with sodium hydroxide.



Molecular Structure Analysis

Na-EDTA has a tetrahedral coordination geometry around the central nitrogen atom. Its structure consists of two carboxymethyl groups and two amine groups, forming a chelating ligand that can coordinate with metal ions.



Chemical Reactions Analysis


  • Chelation : Na-EDTA forms stable complexes with metal ions, preventing them from precipitating or interfering with processes such as dyeing in the textile industry.

  • Redox Reactions : EDTA can act as a reducing agent, participating in redox reactions with metal ions.

  • Complex Formation : Na-EDTA complexes with metal ions, such as iron and calcium, to enhance solubility and facilitate their removal.



Physical And Chemical Properties Analysis


  • Appearance : Colourless crystals

  • Density : 0.860 g/cm³ (at 20 °C)

  • Acidity (pKa) : Varies (2.0, 2.7, 6.16, 10.26)

  • Solubility : Highly soluble in water


Scientific Research Applications

  • Genotoxicity and Mutagenicity Studies : EDTA has been investigated for its potential genotoxic effects. In a study on albino mice, EDTA did not induce any significant signs of toxicity, sperm-head abnormalities, or increase in post-implantation embryonic deaths, except for a marginal increase in some cases (Muralidhara & Narasimhamurthy, 1991).

  • Toxicity in Animal Models : Research on dairy cows has shown that EDTA can induce hypocalcemia, and its administration at commonly used doses and rates can result in accidental acute toxicity and fatalities (Liesegang, Riond, & Wanner, 1999).

  • Use in Drug Delivery Systems : EDTA has been applied in drug delivery systems. A study utilized an NH4EDTA gradient method to load doxorubicin into liposomes, aiming to increase therapeutic effects and decrease drug-related cytotoxicity (Song et al., 2014).

  • Effects on Metal Intoxication : A study found that combining thiamine with calcium disodium versenate (a form of EDTA) enhances the beneficial effect of EDTA in lead intoxication, especially in reducing brain lead concentration (Flora, Singh, & Tandon, 1986).

  • Induction of Hypocalcemia : EDTA has been used for induction of hypocalcemia as a model for milk fever in infusion studies on cows and other species. This review discusses its effects on blood calcium kinetics, toxicology, and cardiovascular function (Jørgensen et al., 1999).

  • Adverse Effects in Medical Treatments : In pediatric patients undergoing peritoneal dialysis, intravenous infusion of EDTA to lower serum ionized calcium levels led to an influenza-like syndrome, suggesting that sodium citrate is a safer alternative (Ramirez et al., 1993).

  • Influence on Iron Metabolism : EDTA decreased iron absorption and increased its excretion in urine when fed to rats, affecting iron metabolism (Larsen, Bidwell, & Hawkins, 1960).

  • Application in Endodontics : EDTA is used in endodontics to dissolve calcium ions in dentine, forming soluble calcium chelates. This paper reviews its various indications and considerations in dental procedures (Mohammadi, Shalavi, & Jafarzadeh, 2013).

  • Depletion of Essential Elements : In dogs, treatment with CaNa2EDTA increased urinary excretion of Zn, Cu, and Mn, suggesting an adverse effect on the metabolism of these essential elements (Ibim et al., 1992).

  • Photodynamic Effect Enhancement : EDTA treatment enhanced the sensitivity of Escherichia coli to the lethal effect of the photodynamic action of 3,4-benzpyrene, suggesting a modification of drug-membrane interactions (Coratza & Molina, 1978).

Safety And Hazards


  • LD50 (rat) : Approximately 1000 mg/kg (oral)

  • Hazards : Irritant (GHS label)

  • Precautionary Measures : Avoid contact with eyes and skin.


Future Directions

Research on Na-EDTA continues to explore its applications in various fields, including medicine, environmental remediation, and industrial processes.


properties

IUPAC Name

sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWRUJAIJJEZDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-00-4 (Parent)
Record name Calmosine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monosodium ethylenediaminetetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017421793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5058272
Record name EDTA monosodium salt
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Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosodium ethylenediaminetetraacetate

CAS RN

7379-28-4, 17421-79-3
Record name Calmosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monosodium ethylenediaminetetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017421793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:1)
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:?)
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Record name EDTA monosodium salt
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Record name Sodium trihydrogen ethylenediaminetetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium N,N'-ethane-1,2-diylbis[N-(carboxymethyl)glycinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOSODIUM ETHYLENEDIAMINETETRAACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
A Nakajima, T Sakaguchi - Journal of Chemical Technology & …, 2000 - Wiley Online Library
… Iron was supplied as iron(II) sulfate, iron(II) ammonium sulfate (Mohr's salt), iron(III) tartrate, iron(III) citrate and iron(III) monosodium ethylenediaminetetraacetate. The pH of the solution …
Number of citations: 27 onlinelibrary.wiley.com
T Yagi - Aichi Gakuin Daigaku Shigakkai shi, 1983 - pubmed.ncbi.nlm.nih.gov
[Inhibitory effect on caries of lanthanum monosodium ethylenediaminetetraacetate] [Inhibitory effect on caries of lanthanum monosodium ethylenediaminetetraacetate] …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
I Suda, M Suda, K Hirayama - Archives of Toxicology, 1993 - Springer
… Ferric monosodium ethylenediaminetetraacetate and diethylenetriamine pentaacetic acid were from Dojindo Laboratories, Kumamoto, Japan. 2,5-Dimethylfuran was from Aldrich …
Number of citations: 102 link.springer.com
R Yamauchi, K Ozaki, M Shimoyamada… - Chemistry and physics of …, 2002 - Elsevier
… Ferric acetylacetonate [Fe(III)AA], ferric monosodium ethylenediaminetetraacetate [Fe(III)EDTA], and disodium ethylenediaminetetraacetate (Na 2 EDTA) were purchased from Dojindo …
Number of citations: 17 www.sciencedirect.com
H Usuda, T Demura, K Shimogawara… - Plant and cell …, 1999 - academic.oup.com
… Iron (20 mg per liter) was added as a ferric monosodium ethylenediaminetetraacetate complex. Groups of 16 plants were grown in 5 liters of culture solution from 3 to 6 DAS. Groups of …
Number of citations: 41 academic.oup.com
K Matsubara, S Kitani, T Yoshioka… - Journal of Chemical …, 1989 - Wiley Online Library
A high density culture method was devised to improve the yield of berberine from highly productive cells of Coptis japonica. By adjusting aeration and stirring, Coptis cells were cultured …
Number of citations: 123 onlinelibrary.wiley.com
DJ Burns, RE Beever - Journal of Bacteriology, 1977 - Am Soc Microbiol
The kinetics of phosphate uptake by exponentially growing Neurospora crassa were studied to determine the nature of the differences in uptake activity associated with growth at …
Number of citations: 66 journals.asm.org
RA Hunter, BD Siebert - Australian Journal of Agricultural …, 1980 - CSIRO Publishing
… digestion in the stomach and intestines and the flow of digesta from the stomach to the intestines were measured by reference to two markers, monosodium ethylenediaminetetraacetate …
Number of citations: 60 www.publish.csiro.au
T Yamaguchi, R Sakai, K Takahashi, T Komura - Electrochimica acta, 2003 - Elsevier
… At a bare Au electrode, these voltammograms of anionic anthraquinone-2,6-disulfonic acid and ferric monosodium ethylenediaminetetraacetate showed the electrochemical quasi-…
Number of citations: 3 www.sciencedirect.com
N Miyazaki, O Ueno, K Saitou - Plant Production Science, 2013 - jstage.jst.go.jp
Five ribulose-1, 5-bisphosphate carboxylase/oxygenase small subunit genes identified in the rice (Oryza sativa) genome are designated as OsRBCS1, 2, 3, 4 and 5. OsRBCS1 …
Number of citations: 4 www.jstage.jst.go.jp

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